N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
Description
The compound N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring a thiazole core substituted with a thioacetamide group and a p-tolylamino ethyl ketone moiety. Its synthesis likely involves multi-step reactions, such as coupling thiazole intermediates with thioacetamide derivatives, as observed in analogous compounds (e.g., describes the synthesis of thiazolidinone-thioacetamide hybrids via hydrazide intermediates) .
Key structural features include:
- Thiazole ring: A heterocyclic scaffold common in bioactive molecules, contributing to interactions with biological targets like kinases or matrix metalloproteinases (MMPs) .
- Thioacetamide linkage: Enhances metabolic stability and binding affinity through sulfur-mediated interactions.
- p-Tolylamino group: A hydrophobic substituent that may improve membrane permeability and target selectivity.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-3-5-17(6-4-14)24-20(28)11-19-12-30-22(26-19)31-13-21(29)25-18-9-7-16(8-10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJMFGDSVPPSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the p-Tolylamino Group: The thiazole intermediate is then reacted with p-toluidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Acetylation: The final step involves acetylation of the amino group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Proteins: Affect protein-protein interactions, altering cellular pathways.
Modulate Signaling Pathways: Influence signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide with structurally or functionally related compounds, based on synthesis, physicochemical properties, and biological activity:
Structural and Functional Insights:
Thiazole vs. Thiazolidinone Scaffolds: The target compound’s thiazole ring differs from thiazolidinone derivatives (e.g., compound 9 in ), which exhibit lower melting points (147–207°C) due to reduced rigidity . Thiazolidinones often show mild antiproliferative effects, while thiazole-acetamides (e.g., compounds 13–18 in ) demonstrate stronger MMP inhibition, suggesting scaffold-dependent activity .
Substituent Effects: Electron-withdrawing groups (e.g., 4-chloro in compound 9) correlate with higher yields (90%) but moderate bioactivity, whereas electron-donating groups (e.g., 4-methoxy in compound 16) improve solubility and target engagement . Piperazine moieties (e.g., compound 13) enhance anti-inflammatory activity by mimicking endogenous ligands, achieving melting points >280°C due to increased crystallinity .
Triazole-containing derivatives () exhibit lower yields (34–72%) but superior kinase inhibition, highlighting trade-offs between synthetic complexity and efficacy .
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a thiazole ring , an acetamide group , and a p-tolylamino moiety . The presence of sulfur in the thiazole structure enhances its reactivity, while the amide functionalities contribute to its biological interactions. The molecular formula is , and its molecular weight is approximately 306.39 g/mol.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest this compound may inhibit bacterial growth, although specific data on its efficacy against particular strains remains limited.
- Antioxidant Activity : Assays such as the Ferric Reducing Antioxidant Power (FRAP) assay indicate that this compound exhibits antioxidant activity comparable to established antioxidants like butylated hydroxytoluene and ascorbic acid.
- Anticancer Potential : Similar thiazole compounds have shown anticancer properties in various studies, suggesting potential therapeutic applications in oncology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the p-tolylamino group.
- Coupling with the acetamide moiety.
Each step requires optimization to achieve high yields and purity of the final product.
Comparative Analysis of Similar Compounds
The following table summarizes notable compounds with structural similarities and their respective biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-methylphenyl)-1,3-thiazole | Thiazole ring, amino group | Antimicrobial |
| N-(4-hydroxyphenyl)-2-thiazoleacetamide | Hydroxy group instead of acetamide | Antioxidant |
| 5-Methyl-N-(4-acetamidophenyl)-1,3-thiazole | Methyl substitution on thiazole | Anticancer |
This compound is unique due to its specific combination of thiazole and acetamide functionalities along with the p-tolylamino group, which may enhance its interaction with biological targets compared to other similar compounds.
Q & A
Basic Research Question: How can researchers optimize the synthesis of N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide to achieve high yields and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including thiazole ring formation, acylation, and thioether linkage introduction. Key steps:
- Thiazole Formation : Use 2-aminothiazole derivatives with acetonitrile under anhydrous AlCl₃ catalysis (Evidenced in similar compounds) .
- Acylation : React intermediates with chloroacetyl chloride in DMF at 0–5°C to prevent side reactions .
- Thioether Coupling : Employ NaH as a base in THF to facilitate sulfur nucleophile attack .
Optimization Tips : - Monitor reaction progress via TLC and adjust pH/temperature (e.g., 60–80°C for cyclization) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity with HPLC (>95%) .
Advanced Research Question: What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy) of this compound?
Methodological Answer:
Discrepancies arise from assay conditions (e.g., cell line specificity) or structural analogs. Mitigation strategies:
- Orthogonal Assays : Compare IC₅₀ values across standardized cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) .
- Structural Validation : Use HRMS and ¹H/¹³C NMR to confirm compound identity, as impurities may skew bioactivity .
- SAR Analysis : Modify substituents (e.g., p-tolyl vs. 4-fluorophenyl) to isolate activity drivers .
Basic Research Question: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on aromatic rings (δ 6.8–7.5 ppm) and acetamide carbonyls (δ ~170 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 497.12 for C₂₂H₂₁N₄O₃S₂) .
- IR Spectroscopy : Detect thioamide C=S (1050–1250 cm⁻¹) and carbonyl C=O (1650–1750 cm⁻¹) stretches .
Advanced Research Question: How can mechanistic studies elucidate this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin, focusing on hydrogen bonds with thiazole sulfur and acetamide carbonyl .
- Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) via fluorescence polarization or SPR .
- Proteomics : Perform pull-down assays with biotinylated analogs to identify interacting proteins .
Basic Research Question: What solvent systems stabilize this compound during storage and experimentation?
Methodological Answer:
- Storage : Dissolve in DMSO (10 mM stock) at -20°C to prevent hydrolysis .
- Reaction Solvents : Use anhydrous DCM or THF for thioether coupling; avoid protic solvents (e.g., water) to minimize degradation .
Advanced Research Question: How can researchers address low solubility in aqueous media for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) to enhance bioavailability .
- Co-solvents : Test cyclodextrin complexes or Cremophor EL emulsions .
Basic Research Question: What synthetic intermediates are prone to degradation, and how can this be mitigated?
Methodological Answer:
- Thioamide Intermediates : Susceptible to oxidation; store under N₂ and add 0.1% BHT as antioxidant .
- Thiazole Precursors : Hydrolyze in acidic conditions; maintain pH 7–8 during synthesis .
Advanced Research Question: How do electronic effects of substituents (e.g., p-tolyl vs. 4-nitrophenyl) modulate bioactivity?
Methodological Answer:
- Computational Analysis : Calculate Hammett σ values to correlate electron-withdrawing/donating groups with activity .
- In Vitro Testing : Compare logP (via shake-flask method) and IC₅₀ to establish hydrophobicity-activity relationships .
Basic Research Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (evidenced in analogs with thioacetamide groups) .
- Waste Disposal : Neutralize with 10% NaHCO₃ before disposal .
Advanced Research Question: Can this compound serve as a fluorescent probe for cellular imaging?
Methodological Answer:
- Fluorescence Screening : Measure λₑₓ/λₑₘ in PBS; thiazole derivatives often emit at 400–450 nm .
- Confocal Microscopy : Tag with BODIPY fluorophores at the thioether sulfur for live-cell tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
